Cas no 26889-86-1 (N-(2-Aminoethyl)-3-hydroxy-2-naphthamide)

N-(2-Aminoethyl)-3-hydroxy-2-naphthamide is a naphthalene-based compound featuring both an aminoethyl and a hydroxyl functional group, making it a versatile intermediate in organic synthesis. Its structure allows for further derivatization, particularly in the development of fluorescent probes, chelating agents, or pharmaceutical precursors. The hydroxyl group enhances solubility in polar solvents, while the aminoethyl moiety provides a reactive site for conjugation or modification. This compound is valued for its potential applications in coordination chemistry and biochemical research due to its ability to bind metal ions and participate in amide coupling reactions. Its stability under standard conditions ensures reliable handling in laboratory settings.
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide structure
26889-86-1 structure
Product name:N-(2-Aminoethyl)-3-hydroxy-2-naphthamide
CAS No:26889-86-1
MF:C13H14N2O2
Molecular Weight:230.26246
MDL:MFCD00984002
CID:286138
PubChem ID:43174

N-(2-Aminoethyl)-3-hydroxy-2-naphthamide 化学的及び物理的性質

名前と識別子

    • 2-Naphthalenecarboxamide,N-(2-aminoethyl)-3-hydroxy-
    • N-(2-aminoethyl)-3-hydroxynaphthalene-2-carboxamide
    • N-(2-Aminoethyl)-3-hydroxy-2-naphthamide
    • AKOS015998424
    • SCHEMBL11568743
    • LS-08714
    • 2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy-
    • DTXSID0067266
    • MFCD00984002
    • EINECS 248-090-2
    • 26889-86-1
    • NS00028221
    • MDL: MFCD00984002
    • インチ: InChI=1S/C13H14N2O2/c14-5-6-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)16/h1-4,7-8,16H,5-6,14H2,(H,15,17)
    • InChIKey: LKDKFADINSRVMX-UHFFFAOYSA-N
    • SMILES: NCCNC(C1=CC2=CC=CC=C2C=C1O)=O

計算された属性

  • 精确分子量: 230.10562
  • 同位素质量: 230.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 270
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 9
  • トポロジー分子極性表面積: 75.4Ų
  • Surface Charge: 0
  • XLogP3: 1.7

じっけんとくせい

  • PSA: 75.35

N-(2-Aminoethyl)-3-hydroxy-2-naphthamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB415602-1g
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide; .
26889-86-1
1g
€237.00 2025-02-21
Crysdot LLC
CD12089812-5g
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide
26889-86-1 97%
5g
$527 2024-07-24
abcr
AB415602-500 mg
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide
26889-86-1
500MG
€195.40 2023-02-19
Chemenu
CM246585-5g
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide
26889-86-1 97%
5g
$497 2021-08-04
abcr
AB415602-1 g
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide
26889-86-1
1g
€239.00 2023-04-24
abcr
AB415602-500mg
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide; .
26889-86-1
500mg
€205.00 2025-02-21
A2B Chem LLC
AD55556-1g
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide
26889-86-1 >95%
1g
$439.00 2024-04-20
TRC
N132395-500mg
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide
26889-86-1
500mg
$ 300.00 2022-06-03
Chemenu
CM246585-5g
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide
26889-86-1 97%
5g
$497 2024-07-28
TRC
N132395-250mg
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide
26889-86-1
250mg
$ 185.00 2022-06-03

N-(2-Aminoethyl)-3-hydroxy-2-naphthamide 関連文献

N-(2-Aminoethyl)-3-hydroxy-2-naphthamideに関する追加情報

N-(2-Aminoethyl)-3-Hydroxy-2-Naphthamide: A Comprehensive Overview

N-(2-Aminoethyl)-3-hydroxy-2-naphthamide, with the CAS number 26889-86-1, is a compound of significant interest in various scientific and industrial applications. This compound, often referred to as N-(2-aminoethyl)-3-hydroxy-2-naphthamide, belongs to the class of naphthamides, which are derivatives of naphthalene with an amide functional group. The naphthamide structure provides a unique platform for exploring its chemical properties, biological activities, and potential uses in drug development and material science.

The naphthalene framework in this compound is a key structural element that contributes to its stability and reactivity. The presence of the aminoethyl group (-CH₂CH₂NH₂) introduces additional functionality, enhancing its ability to participate in various chemical reactions. The hydroxy group (-OH) at the 3-position further modulates the compound's solubility, acidity, and interaction with biological systems. These features make N-(2-aminoethyl)-3-hydroxy-2-naphthamide a versatile molecule with diverse applications.

Recent studies have highlighted the potential of naphthamides as scaffolds for drug discovery. Researchers have explored their ability to inhibit specific enzymes, such as histone deacetylases (HDACs), which are implicated in various diseases, including cancer and neurodegenerative disorders. The aminoethyl group in this compound has been shown to enhance its bioavailability and targeting capabilities, making it a promising candidate for therapeutic interventions.

In addition to its biological applications, N-(2-aminoethyl)-3-hydroxy-2-naphthamide has been investigated for its role in material science. Its ability to form self-assembled monolayers (SAMs) on surfaces has been leveraged in the development of advanced materials for sensors, electronics, and catalysis. The naphthalene core provides a rigid structure that facilitates ordered assembly, while the functional groups enable surface modification for specific applications.

The synthesis of N-(2-aminoethyl)-3-hydroxy-2-naphthamide typically involves multi-step reactions starting from naphthalene derivatives. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. For instance, the use of transition metal catalysts has enabled selective formation of the amide bond under mild conditions, reducing the need for harsh reagents.

From an environmental perspective, understanding the fate and transport of N-(2-aminoethyl)-3-hydroxy-2-naphthamide in natural systems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a significant role in its degradation. However, further research is needed to assess its long-term impact on ecosystems and develop strategies for minimizing environmental risks.

In conclusion, N-(2-aminoethyl)-3-hydroxy-2-naphthamide (CAS 26889-86-1) is a multifaceted compound with applications spanning drug discovery, material science, and environmental chemistry. Its unique structure and functional groups make it a valuable tool for researchers across disciplines. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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